trans-Sulindac

Description

Structure

3D Structure

Properties

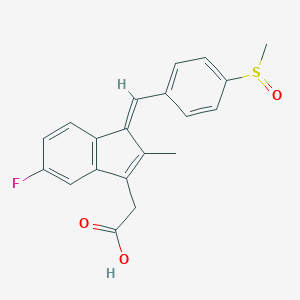

IUPAC Name |

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-RQZCQDPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860554 |

Source

|

| Record name | trans-Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-60-1, 38194-50-2, 49627-22-7 |

Source

|

| Record name | trans-Sulindac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53933-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Sulindac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053933601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulindac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVO8803F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pro-Apoptotic Precision of trans-Sulindac: A Technical Guide to its Core Mechanisms of Action

Foreword: Beyond COX Inhibition

For decades, Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has been a clinical workhorse for managing inflammation. However, its therapeutic potential extends far beyond its well-documented cyclooxygenase (COX) inhibitory activity. A growing body of evidence, particularly in the realm of oncology, has illuminated the potent pro-apoptotic capabilities of its active metabolite, trans-Sulindac (sulindac sulfide). This guide provides a deep dive into the intricate molecular mechanisms by which this compound selectively induces programmed cell death in cancer cells, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the key signaling pathways targeted by this fascinating molecule, moving beyond its classical anti-inflammatory role to explore its promise as a chemopreventive and therapeutic agent.

I. The Central Axis: cGMP/PKG Signaling Pathway

A significant portion of this compound's pro-apoptotic activity is independent of COX inhibition and instead hinges on its ability to modulate cyclic guanosine monophosphate (cGMP) signaling.[1][2] This is a critical distinction, as it opens avenues for developing safer and more targeted anticancer agents that circumvent the gastrointestinal and cardiovascular toxicities associated with chronic NSAID use.[1]

A. Direct Target: Phosphodiesterase 5 (PDE5) Inhibition

The primary molecular target of this compound within this pathway is phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cGMP.[3][4] In many cancer cell types, including breast and colon cancer, PDE5 is overexpressed compared to normal cells.[1][5]

This compound sulfide selectively inhibits PDE5, leading to an accumulation of intracellular cGMP.[1][3] This elevation of cGMP levels is a crucial initiating event in the apoptotic cascade. The growth inhibitory and apoptosis-inducing activity of this compound is closely associated with its ability to inhibit PDE5.[2] For instance, in human breast tumor cells, the IC50 values for growth inhibition (60-85 µM) are within the same concentration range that inhibits cGMP hydrolysis.[1]

B. Downstream Effector: Protein Kinase G (PKG) Activation

The increased intracellular cGMP directly activates its primary downstream effector, cGMP-dependent protein kinase (PKG).[4][5] Activated PKG then phosphorylates a host of downstream targets, ultimately converging on the cellular machinery of apoptosis. The activation of the cGMP/PKG pathway appears to be selective for tumor cells, as this compound does not activate this pathway or affect proliferation in normal colonocytes.[5]

II. The Wnt/β-Catenin Signaling Axis: A Key Downstream Target

The activation of the cGMP/PKG pathway by this compound has profound consequences for the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers and crucial for cell proliferation and survival.

A. Suppression of β-Catenin Expression and Activity

This compound and its metabolites have been shown to inhibit the expression of both nuclear and total cellular β-catenin protein in human colon cancer cells.[6] This effect is, at least in part, mediated by the cGMP/PKG pathway, which leads to the transcriptional suppression of β-catenin.[5] This reduction in β-catenin levels diminishes its transcriptional activity, a key driver of cancer cell proliferation.[7][8]

B. Downregulation of Pro-Survival Genes

The suppression of β-catenin's transcriptional activity leads to the downregulation of its target genes, which include key regulators of cell cycle progression and survival such as:

-

Cyclin D1: A critical protein for G1 phase progression of the cell cycle.[5][7]

-

Survivin: An inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors.[5][9]

The downregulation of these proteins contributes to both cell cycle arrest and the induction of apoptosis.[5] The degradation of β-catenin induced by sulindac sulfide has been shown to be independent of COX inhibition.[6]

III. Engaging the Extrinsic and Intrinsic Apoptotic Pathways

This compound orchestrates a multi-pronged attack on cancer cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

A. The Extrinsic Pathway: Upregulation of Death Receptor 5 (DR5)

This compound treatment leads to an upregulation of Death Receptor 5 (DR5) on the surface of cancer cells.[10][11] This sensitization of cells to apoptosis is a key event. The engagement of DR5 by its ligand, TRAIL, would typically initiate a signaling cascade that leads to the activation of caspase-8, the initiator caspase of the extrinsic pathway.[10][12] Studies have shown that co-administration of sulindac sulfide and TRAIL cooperatively enhances apoptotic signaling.[12]

B. The Intrinsic Pathway: Mitochondrial Perturbation

This compound also triggers the mitochondrial pathway of apoptosis.[12] This involves:

-

Bax Redistribution: The pro-apoptotic protein Bax redistributes to the mitochondria.[12]

-

Cytochrome c Release: The integrity of the mitochondrial outer membrane is compromised, leading to the release of cytochrome c into the cytosol.[12]

-

Caspase-9 Activation: Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which activates the initiator caspase-9.[12]

The importance of the intrinsic pathway is underscored by the finding that ectopic overexpression of the anti-apoptotic protein Bcl-2 can attenuate sulindac sulfide-induced cytochrome c release and apoptosis.[12]

C. Convergence on Effector Caspases

Both the extrinsic and intrinsic pathways converge on the activation of effector caspases, such as caspase-3.[13][14] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

IV. Visualizing the Mechanism: Signaling Pathways

To provide a clearer understanding of the intricate network of events triggered by this compound, the following diagrams illustrate the key signaling pathways involved in its pro-apoptotic mechanism.

Figure 2: The intrinsic (mitochondrial) pathway of apoptosis induced by this compound.

V. Experimental Protocols for Studying this compound-Induced Apoptosis

To aid researchers in the practical investigation of this compound's effects, this section provides step-by-step methodologies for key experiments.

A. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound (sulindac sulfide) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

B. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [15]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include both negative (vehicle) and positive (e.g., staurosporine) controls. [16][17]2. Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge at 300 x g for 5 minutes and wash with cold PBS. [15]3. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions. [15]4. Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

C. Western Blotting for Key Apoptotic Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathways.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

VI. Summary and Future Directions

This compound induces apoptosis in cancer cells through a sophisticated and multi-faceted mechanism that is largely independent of its COX-inhibitory activity. Its ability to target the cGMP/PDE and Wnt/β-catenin pathways, coupled with the activation of both the extrinsic and intrinsic apoptotic cascades, makes it a compelling molecule for cancer chemoprevention and therapy. The selectivity of these effects for cancer cells over normal cells further enhances its therapeutic potential.

Future research should focus on further elucidating the downstream targets of PKG and the interplay between the various signaling pathways activated by this compound. The development of novel Sulindac derivatives that are more potent inhibitors of PDE5 and have minimal COX activity could lead to a new generation of safer and more effective anticancer agents. [4]

VII. References

-

Sulindac sulfide-induced apoptosis is enhanced by a small-molecule Bcl-2 inhibitor and by TRAIL in human colon cancer cells overexpressing Bcl-2. (2005). Molecular Cancer Therapeutics. [Link]

-

Sulindac sulfide-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway in human colon and prostate cancer cells. (2001). Cancer Research. [Link]

-

Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG. (2010). Molecular Cancer Therapeutics. [Link]

-

Mechanisms of sulindac-induced apoptosis and cell cycle arrest. (1998). Cell Growth & Differentiation. [Link]

-

Sulindac sulfide induces autophagic death in gastric epithelial cells via survivin down-regulation. (2011). Toxicology and Applied Pharmacology. [Link]

-

Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1. (2000). The Journal of Biological Chemistry. [Link]

-

Sulindac metabolites induce caspase- and proteasome-dependent degradation of β-catenin protein in human colon cancer cells. (2001). Molecular Cancer Research. [Link]

-

Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells. (2011). BMC Cancer. [Link]

-

Methods for Inducing Apoptosis. (2011). Methods in Molecular Biology. [Link]

-

Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling. (2013). Molecular Cancer Therapeutics. [Link]

-

Sulindac suppresses beta-catenin expression in human cancer cells. (2008). International Journal of Cancer. [Link]

-

Sulindac suppresses β-catenin expression in human cancer cells. (2008). International Journal of Molecular Medicine. [Link]

-

Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G. (2010). Molecular Cancer Therapeutics. [Link]

-

A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity. (2009). Cancer Prevention Research. [Link]

-

Sulindac induces apoptosis, inhibits proliferation and activates caspase-3 in Hep G2 cells. (2002). Anticancer Research. [Link]

-

What is the mechanism of Sulindac? (2024). Patsnap Synapse. [Link]

-

Growth inhibition and apoptosis induction of Sulindac on Human gastric cancer cells. (2001). World Journal of Gastroenterology. [Link]

-

Intervening in β-catenin signaling by sulindac inhibits S100A4-dependent colon cancer metastasis. (2011). Neoplasia. [Link]

-

The effect of sulindac on redox homeostasis and apoptosis-related proteins in melanotic and amelanotic cells. (2023). Postepy Dermatologii I Alergologii. [Link]

-

Apo2L/TRAIL differentially modulates the apoptotic effects of sulindac and a COX-2 selective non-steroidal anti-inflammatory agent in Bax-deficient cells. (2002). Oncogene. [Link]

-

Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer. (2022). Frontiers in Oncology. [Link]

-

NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling. (2010). Cancer Cell. [Link]

-

Sulindac induces apoptotic cell death in susceptible human breast cancer cells through, at least in part, inhibition of IKKbeta. (2009). Breast Cancer Research and Treatment. [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology. [Link]

-

Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (1998). Clinical and Experimental Immunology. [Link]

Sources

- 1. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Sulindac suppresses beta-catenin expression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intervening in β-catenin signaling by sulindac inhibits S100A4-dependent colon cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulindac sulfide induces autophagic death in gastric epithelial cells via survivin down-regulation: a mechanism of NSAIDs-induced gastric injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulindac sulfide-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway in human colon and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apo2L/TRAIL differentially modulates the apoptotic effects of sulindac and a COX-2 selective non-steroidal anti-inflammatory agent in Bax-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulindac sulfide-induced apoptosis is enhanced by a small-molecule Bcl-2 inhibitor and by TRAIL in human colon cancer cells overexpressing Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulindac induces apoptosis, inhibits proliferation and activates caspase-3 in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer [frontiersin.org]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Apoptosis Protocols [bdbiosciences.com]

The Structure-Activity Relationship of trans-Sulindac and its Analogs: A Technical Guide for Drug Development Professionals

Abstract

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has garnered significant attention for its potent anticancer properties. However, its clinical utility for long-term cancer chemoprevention is hampered by gastrointestinal toxicity stemming from its primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. This has catalyzed extensive research into the structure-activity relationships (SAR) of Sulindac and its analogs, with the goal of dissociating its desirable anticancer effects from its COX-inhibitory activity. This guide provides an in-depth analysis of the SAR of trans-Sulindac, focusing on how chemical modifications to its core structure influence its biological activities, particularly its COX-dependent and independent anticancer mechanisms. We will explore the critical roles of the sulfoxide, indole ring, and acetic acid moieties, and detail experimental workflows for the synthesis and evaluation of novel analogs.

Introduction: The Sulindac Paradox - From Anti-inflammatory to Anticancer Agent

Sulindac is a prodrug that undergoes metabolic activation in the body.[1] It is reversibly reduced to the pharmacologically active sulindac sulfide, which is a potent inhibitor of both COX-1 and COX-2 enzymes.[2][3] This inhibition of prostaglandin synthesis is responsible for its anti-inflammatory effects.[4] Sulindac can also be irreversibly oxidized to sulindac sulfone, a metabolite devoid of COX-inhibitory activity.[2][5]

The discovery that sulindac sulfone also possesses antineoplastic properties was a pivotal moment, providing compelling evidence for COX-independent mechanisms of anticancer activity.[2][5] This has opened up new avenues for designing safer and more effective Sulindac-based cancer therapeutics. The primary COX-independent mechanism identified is the inhibition of cyclic GMP (cGMP) phosphodiesterases (PDEs), particularly PDE5.[5][6] Inhibition of cGMP hydrolysis leads to an accumulation of intracellular cGMP and activation of cGMP-dependent protein kinase (PKG), which can selectively induce apoptosis in tumor cells.[6][7]

This guide will dissect the chemical architecture of Sulindac to provide a clear understanding of how specific structural modifications can modulate its biological activity, paving the way for the rational design of next-generation analogs.

The Core Scaffold: A Tripartite Analysis of Structure and Function

The Sulindac molecule can be conceptually divided into three key components: the sulfoxide group, the indole (or indene) ring system, and the acetic acid side chain. Understanding the contribution of each is fundamental to deciphering its SAR.

The Crucial Role of the Sulfoxide Moiety: A Metabolic Switch

The sulfoxide group is a defining feature of Sulindac, acting as a metabolic handle that dictates its activity.

-

Reduction to the Active Sulfide: The in vivo reduction of the sulfoxide to the sulfide is essential for COX inhibition.[8] This metabolic step is catalyzed by enzymes such as methionine sulfoxide reductase (Msr) A.[8] The resulting sulindac sulfide is the primary agent responsible for the drug's anti-inflammatory effects and a portion of its anticancer activity.[3]

-

Oxidation to the Inactive Sulfone: Irreversible oxidation to sulindac sulfone eliminates COX-inhibitory activity.[2] However, the sulfone metabolite retains significant anticancer properties, acting primarily through COX-independent pathways like cGMP-PDE inhibition.[2][7]

-

Chirality at the Sulfur Center: Sulindac possesses a chiral sulfur center and is administered as a racemate of (R)- and (S)-epimers.[1] These epimers can exhibit different metabolic fates and biological activities, although the reversible cycling between the sulfide and sulfoxide in vivo can complicate the study of their individual effects.[1][9]

The Indole/Indene Ring System: The Anchor for Activity

The core heterocyclic ring system is critical for binding to target enzymes. Modifications to this part of the scaffold can significantly impact potency and selectivity.

-

Substitutions on the Indole Ring: The fluorine atom at the 5-position of the indole ring is a common feature. Altering or replacing this substituent can influence the electronic properties of the ring and its interaction with target proteins.

-

The Benzylidene Bridge: The exocyclic double bond connecting the indole ring to the phenylsulfinyl group is crucial for the planarity and conformational rigidity of the molecule, which are important for its biological activity.

The Acetic Acid Side Chain: The Gateway to Modification

The acetic acid moiety is a key site for chemical derivatization to create novel analogs with improved properties.

-

Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can alter the physicochemical properties of the molecule, such as its lipophilicity and cell permeability.[4][10] Notably, the creation of sulindac sulfide amide (SSA) has led to a compound that virtually abolishes COX activity while enhancing anticancer potency.[11][12]

-

α-Methylation: The introduction of a methyl group at the α-position of the acetic acid side chain has been explored.[11][13] While this modification can sometimes slightly decrease activity, it can also lead to compounds with different metabolic profiles and potentially unique biological effects.[13]

COX-Independent Mechanisms: The New Frontier for Sulindac Analogs

The development of Sulindac analogs with reduced or no COX inhibition is a major goal in the field.[5] These compounds aim to harness the potent anticancer effects mediated by COX-independent pathways, thereby minimizing the risk of gastrointestinal and cardiovascular side effects.

Key COX-independent targets and pathways include:

-

Inhibition of cGMP Phosphodiesterase (PDE): As mentioned, this is a primary COX-independent mechanism.[5][6] Analogs can be specifically designed to enhance cGMP-PDE inhibitory activity.

-

Down-regulation of Survivin: Sulindac has been shown to specifically down-regulate the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[14][15] This effect is not replicated by other COX inhibitors, suggesting a COX-independent mechanism.[14][15]

-

Binding to Retinoid X Receptor-α (RXRα): Sulindac and its analogs can bind to RXRα, inhibiting its interaction with the p85α subunit of PI3K and thereby suppressing AKT signaling, a key cell survival pathway.[16][17]

-

Induction of Autophagy: Some novel derivatives, like sulindac sulfide amide (SSA), have been shown to induce autophagy in cancer cells through the suppression of the Akt/mTOR signaling pathway.[18]

Experimental Workflows for the Synthesis and Evaluation of Sulindac Analogs

The rational design of novel Sulindac analogs requires robust and reproducible experimental protocols for their synthesis and biological evaluation.

General Synthesis of Sulindac Analogs

A common strategy for creating a library of Sulindac analogs involves the modification of the acetic acid side chain. Below is a general, step-by-step protocol for the synthesis of N-substituted acetohydrazide derivatives of Sulindac.

Experimental Protocol: Synthesis of N'-(substituted benzylidene)-2-(1-(4-(methylsulfinyl) benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives [10]

-

Esterification of Sulindac: Sulindac is first converted to its methyl ester to activate the carboxylic acid for subsequent reactions. This can be achieved by reacting Sulindac with methanol in the presence of a catalyst like boron trifluoride etherate.[4]

-

Synthesis of Sulindac Acetohydrazide: The Sulindac methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield sulindac acetohydrazide.

-

Condensation with Substituted Benzaldehydes: A solution of sulindac acetohydrazide in ethanol is treated with a variety of substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid.[10]

-

Reaction and Purification: The reaction mixture is heated under reflux for several hours.[10] Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product. The solid product is then filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford the purified N'-substituted acetohydrazide derivative.[10]

Biological Evaluation of Analogs

A tiered approach is typically used to evaluate the biological activity of newly synthesized Sulindac analogs.

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines of interest (e.g., colon, breast, lung) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized Sulindac analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) values are determined.

Experimental Protocol: COX Inhibition Assay

To determine the COX-inhibitory activity of the analogs, commercially available COX-1 and COX-2 inhibitor screening assays can be used. These assays typically measure the production of prostaglandins from arachidonic acid in the presence and absence of the test compounds.

Data Presentation and Visualization

Tabular Summary of SAR Data

| Analog | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cancer Cell Growth IC50 (µM) | Key Findings |

| Sulindac Sulfide (SS) | Active metabolite | 1.2[12] | 9.0[12] | 44-52 (Lung)[18] | Potent COX inhibitor. |

| Sulindac Sulfone | Oxidation of sulfoxide | >100 | >100 | Active | No COX inhibition, anticancer activity retained.[2] |

| Sulindac Sulfide Amide (SSA) | Amide derivative of SS | 81.6[12] | >200[12] | 2-5 (Lung)[18] | Significantly reduced COX inhibition, increased anticancer potency.[18] |

| K-80003 | Designed RXRα binder | Lacks COX activity | Lacks COX activity | Enhanced efficacy in vivo | Dissociates anticancer effects from COX inhibition.[16][17] |

Visualizing Key Pathways and Workflows

Diagram 1: Metabolic Activation and Pathways of Sulindac

Caption: A typical workflow for the design, synthesis, and biological evaluation of novel Sulindac analogs.

Diagram 3: COX-Independent Signaling via cGMP-PDE Inhibition

Caption: A simplified signaling pathway showing how Sulindac analogs can induce apoptosis in cancer cells through the inhibition of cGMP-PDE5.

Conclusion and Future Directions

The study of the structure-activity relationship of this compound and its analogs has been instrumental in the evolution of this NSAID from a simple anti-inflammatory agent to a promising platform for cancer therapy. The key takeaway for drug development is the feasibility of separating the anticancer effects from COX inhibition. By modifying the acetic acid side chain to create amide derivatives like SSA, it is possible to significantly enhance anticancer potency while virtually eliminating the liabilities associated with COX inhibition. [11][12] Future research will likely focus on:

-

Optimizing PDE Selectivity: Designing analogs that selectively target PDE isozymes overexpressed in cancer cells to further improve the therapeutic index.

-

Exploring Other COX-Independent Targets: Further investigation into targets like RXRα and the molecular machinery of autophagy will open up new possibilities for mechanism-based drug design. [16][18]* Combination Therapies: Evaluating the synergistic potential of novel Sulindac analogs with existing chemotherapeutic agents or targeted therapies.

The journey of Sulindac and its derivatives provides a compelling case study in medicinal chemistry, demonstrating how a deep understanding of SAR can transform a well-established drug into a new class of targeted therapeutics.

References

-

Piazza, G. A., Keeton, A. B., Tinsley, H. N., & Whitt, J. D. (2018). Inhibition of PDE5 by Sulindac Sulfide Selectively Induces Apoptosis and Attenuates Oncogenic Wnt/β-Catenin–Mediated Transcription in Human Breast Tumor Cells. Cancer Prevention Research, 11(10), 639-650. [Link]

-

Scheper, M. A., Sauk, J. J., & Nikitakis, N. G. (2006). COX-independent Antineoplastic Effects of Sulindac in Oral Cancer are Mediated by Survivin Down-regulation. Anticancer Research, 26(6B), 4103-4113. [Link]

-

Sarkar, F. H., & Li, Y. (2004). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Mini-Reviews in Medicinal Chemistry, 4(5), 555-565. [Link]

-

Ferreira, P. M., de Moraes, M. O., & da Silva, P. B. (2009). Synthesis, pharmacological evaluation and docking studies of new sulindac analogues. European Journal of Medicinal Chemistry, 44(5), 1959-1971. [Link]

-

Xiao, J. H., et al. (2010). NSAID Sulindac and Its Analogs Bind RXRα and Inhibit RXRα-dependent AKT Signaling. Cancer Cell, 17(6), 560-573. [Link]

-

Ferreira, P. M., de Moraes, M. O., & da Silva, P. B. (2009). Synthesis, pharmacological evaluation and docking studies of new sulindac analogues. European Journal of Medicinal Chemistry, 44(5), 1959-1971. [Link]

-

Scheper, M. A., Sauk, J. J., & Nikitakis, N. G. (2006). COX-independent antineoplastic effects of sulindac in oral cancer are mediated by survivin down-regulation. Anticancer Research, 26(6B), 4103-4113. [Link]

-

Mathew, B., Snowden, T. S., Connelly, M. C., et al. (2018). A Small Diversity Library of α-Methyl Amide Analogs of Sulindac for Probing Anticancer Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 28(12), 2136-2142. [Link]

-

Bhat, M. A., Al-Omar, M. A., Alsaif, N. A., et al. (2020). Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-878. [Link]

-

Zenzola, M., Doran, R., Degennaro, L., et al. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. Molecules, 28(21), 7401. [Link]

-

Haanen, J. B. (2001). Sulindac and its derivatives: a novel class of anticancer agents. Current Opinion in Investigational Drugs, 2(5), 677-683. [Link]

-

Bhat, M. A., Al-Omar, M. A., Alsaif, N. A., et al. (2020). Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-878. [Link]

-

Mathew, B., Snowden, T. S., Connelly, M. C., et al. (2018). In vivo metabolic cycling (oxidation/reduction) of the sulindac sulfoxide moiety. Bioorganic & Medicinal Chemistry Letters, 28(12), 2136-2142. [Link]

-

National Center for Biotechnology Information. (n.d.). Sulindac Sulfide. PubChem Compound Database. [Link]

-

Xiao, J. H., et al. (2010). NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling. Cancer Cell, 17(6), 560-573. [Link]

-

Ciolino, H. P., et al. (2010). Studies on the Metabolism and Biological Activity of the Epimers of Sulindac. Drug Metabolism and Disposition, 38(7), 1147-1154. [Link]

-

Resnick, L., et al. (2002). Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system. Protein Science, 11(8), 1919-1925. [Link]

-

Mathew, B., Hobrath, J. V., Connelly, M. C., et al. (2018). Amine Containing Analogs of Sulindac for Cancer Prevention. The Open Medicinal Chemistry Journal, 12, 1-12. [Link]

-

Tinsley, H. N., et al. (2023). Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats. Cancers, 15(3), 643. [Link]

-

Gurpinar, E., et al. (2013). A Novel Sulindac Derivative Inhibits Lung Adenocarcinoma Cell Growth Through Suppression of Akt/mTOR Signaling and Induction of Autophagy. Molecular Cancer Therapeutics, 12(5), 783-794. [Link]

Sources

- 1. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulindac Sulfide | C20H17FO2S | CID 5352624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulindac and its derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Small Diversity Library of α-Methyl Amide Analogs of Sulindac for Probing Anticancer Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. COX-independent antineoplastic effects of sulindac in oral cancer are mediated by survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NSAID Sulindac and Its Analogs Bind RXRα and Inhibit RXRα-dependent AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel sulindac derivative inhibits lung adenocarcinoma cell growth through suppression of Akt/mTOR signaling and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Biological-Activity-of-trans-Sulindac-Metabolites-Sulfide-and-Sulfone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as rheumatoid arthritis and osteoarthritis.[1][2] However, the therapeutic actions of sulindac are not directly attributable to the parent compound itself. Sulindac is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects.[1][3][4] Following oral administration, sulindac undergoes complex metabolic transformations within the body, primarily in the liver and colonic bacteria, to yield two principal metabolites: trans-sulindac sulfide and this compound sulfone.[3][5][6]

This guide provides a comprehensive technical overview of the distinct and sometimes overlapping biological activities of these two key metabolites. A thorough understanding of their differential mechanisms of action is paramount for researchers and drug development professionals seeking to harness their therapeutic potential while mitigating potential adverse effects.

The Metabolic Journey of Sulindac

The metabolic pathway of sulindac is a critical determinant of its biological activity. The parent drug, a sulfoxide, undergoes a reversible reduction to the pharmacologically active sulindac sulfide and an irreversible oxidation to the largely inactive (in terms of anti-inflammatory effects) sulindac sulfone.[3][6][7]

The reversible conversion to sulindac sulfide is a key feature of sulindac's pharmacology. This biotransformation is carried out by liver enzymes and intestinal microflora.[5] The sulfide metabolite is highly protein-bound, primarily to albumin, and possesses a longer plasma half-life (approximately 16.4 hours) compared to the parent drug (7.8 hours).[3] This extended half-life contributes to its sustained therapeutic effects.

Conversely, the oxidation of sulindac to sulindac sulfone is an irreversible process.[8] The sulfone metabolite is then primarily eliminated through the urine.[3] While initially considered inactive, subsequent research has unveiled unique biological activities of sulindac sulfone, particularly in the realm of oncology.

Caption: Metabolic conversion of sulindac to its sulfide and sulfone metabolites.

Part 1: Sulindac Sulfide - The Potent Anti-Inflammatory Agent

Sulindac sulfide is the primary mediator of sulindac's anti-inflammatory effects.[1][5] Its principal mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3]

Mechanism of Action: COX Inhibition

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-1 and COX-2, sulindac sulfide effectively reduces the production of these pro-inflammatory prostaglandins.[1] It is important to note that sulindac sulfide is a more potent inhibitor of COX enzymes than the parent drug, sulindac.[1]

The non-selective nature of COX inhibition by sulindac sulfide is a crucial aspect of its pharmacological profile. While COX-2 is the inducible isoform associated with inflammation, COX-1 is constitutively expressed and plays a role in maintaining the integrity of the gastric mucosa and regulating platelet function.[1] Inhibition of COX-1 is therefore associated with the gastrointestinal side effects commonly observed with NSAIDs.

| Metabolite | Target | Potency (Ki) | Primary Effect |

| Sulindac Sulfide | COX-1 | 1.02 µM | Anti-inflammatory, Analgesic, Antipyretic |

| COX-2 | 10.43 µM | Anti-inflammatory, Analgesic, Antipyretic | |

| Sulindac Sulfone | COX Enzymes | Negligible Inhibition[5][9] | Anti-neoplastic |

Experimental Protocol: In Vitro COX Inhibition Assay

To determine the inhibitory potency of sulindac metabolites on COX-1 and COX-2, a common in vitro assay is the oxygen consumption assay.

Objective: To measure the IC50 values of sulindac sulfide and sulindac sulfone for the inhibition of ovine COX-1 and human recombinant COX-2.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Inhibitor Preparation: Sulindac sulfide and sulindac sulfone are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared.

-

Assay Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes, to the enzyme-inhibitor mixture.

-

Oxygen Consumption Measurement: The rate of oxygen consumption is monitored using a Clark-type oxygen electrode. The inhibition of oxygen consumption is directly proportional to the inhibition of COX activity.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation: The inclusion of a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls is essential to validate the assay's performance and ensure the reliability of the obtained IC50 values.

Beyond COX Inhibition: Other Anti-Inflammatory Mechanisms

Recent studies have suggested that sulindac sulfide may possess anti-inflammatory properties that are independent of COX inhibition. For instance, it has been shown to suppress the activity of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[8][10] This dual inhibition of both COX and 5-LO pathways may contribute to the overall anti-inflammatory efficacy of sulindac.

Part 2: Sulindac Sulfone - An Emerging Anti-Neoplastic Agent

While sulindac sulfone lacks significant COX-inhibitory activity, it has garnered considerable attention for its anti-cancer properties.[5][9][11] This discovery has opened new avenues for the development of safer NSAID-based chemopreventive and therapeutic agents, as the anti-neoplastic effects appear to be divorced from the gastrointestinal toxicity associated with COX inhibition.

Mechanism of Action: COX-Independent Anti-Cancer Activity

The anti-cancer effects of sulindac sulfone are primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[9][12][13] These effects have been observed in colon, breast, and head and neck squamous cell carcinoma cells.[11][12][14]

Several COX-independent mechanisms have been proposed for the anti-neoplastic activity of sulindac sulfone:

-

Induction of Apoptosis: Sulindac sulfone has been shown to induce apoptosis in a time- and dose-dependent manner.[9][13] This process is independent of its effect on the cell cycle.[9]

-

Inhibition of cGMP Phosphodiesterase (PDE): Sulindac sulfone can inhibit cGMP-specific PDE, leading to an increase in intracellular cGMP levels.[15][16] Elevated cGMP can, in turn, activate protein kinase G (PKG), a signaling pathway known to induce apoptosis and inhibit cell growth.[15]

-

Modulation of Signaling Pathways: Sulindac sulfone has been reported to inhibit K-ras-dependent signaling of COX-2 protein expression, suggesting a role in modulating oncogenic signaling pathways.[17]

Caption: Proposed COX-independent anti-cancer mechanisms of sulindac sulfone.

Experimental Protocol: Cell Viability and Apoptosis Assays

To evaluate the anti-neoplastic effects of sulindac metabolites, a combination of cell viability and apoptosis assays is typically employed.

Objective: To determine the effect of sulindac sulfide and sulindac sulfone on the viability and induction of apoptosis in a human colon cancer cell line (e.g., HT-29).

Methodology:

-

Cell Culture: HT-29 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of sulindac sulfide and sulindac sulfone for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay):

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

Self-Validation: The inclusion of a known apoptosis-inducing agent (e.g., staurosporine) as a positive control and a vehicle control (e.g., DMSO) is crucial for validating the results of both assays.

The Divergent Roles of Sulindac Metabolites: A Comparative Summary

The distinct biological activities of sulindac sulfide and sulindac sulfone highlight the importance of understanding drug metabolism in pharmacology and drug development.

| Feature | Sulindac Sulfide | Sulindac Sulfone |

| Primary Activity | Anti-inflammatory[5] | Anti-neoplastic[5][9] |

| COX Inhibition | Potent, non-selective inhibitor of COX-1 and COX-2[1][5] | Negligible[5][9] |

| Anti-cancer Mechanism | Can induce apoptosis, often at higher concentrations than required for COX inhibition[9][18] | Primarily COX-independent; induces apoptosis and inhibits cell proliferation[9][12][13] |

| Key Signaling Pathways | Prostaglandin synthesis pathway, 5-LO pathway[1][8] | cGMP/PKG pathway, K-ras signaling[15][17] |

| Therapeutic Implications | Treatment of inflammatory conditions[1] | Potential for cancer chemoprevention and therapy with a favorable gastrointestinal safety profile[11][12] |

It is noteworthy that while sulindac sulfide is the primary anti-inflammatory agent, it also exhibits anti-cancer properties, often through both COX-dependent and independent mechanisms.[11][18] For instance, sulindac sulfide has been shown to induce apoptosis by engaging the death receptor 5 (DR5) pathway.[18][19]

However, the ability of sulindac sulfone to exert anti-neoplastic effects without significant COX inhibition makes it a particularly attractive candidate for further investigation in oncology.[5][9] The development of selective apoptotic anti-neoplastic drugs (SAANDs) based on the sulindac sulfone scaffold is an active area of research.

Conclusion

The metabolic transformation of sulindac into its sulfide and sulfone metabolites gives rise to two pharmacologically distinct entities with diverse therapeutic potential. Sulindac sulfide acts as a potent, non-selective COX inhibitor, underpinning the well-established anti-inflammatory effects of the parent drug. In contrast, sulindac sulfone has emerged as a promising anti-neoplastic agent that functions through COX-independent mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation.

This detailed understanding of the differential biological activities of this compound metabolites is crucial for the rational design of future therapeutic strategies. For researchers and drug development professionals, the divergent paths of these two molecules offer a compelling case study in the intricate relationship between drug metabolism, mechanism of action, and therapeutic application. Further exploration of the unique signaling pathways modulated by each metabolite will undoubtedly pave the way for the development of more targeted and safer therapies for both inflammatory diseases and cancer.

References

-

What is the mechanism of Sulindac? - Patsnap Synapse. (2024-07-17). [Link]

-

Metabolism of sulindac. Prodrug sulindac undergoes reversible reduction... - ResearchGate. [Link]

-

Sulindac - StatPearls - NCBI Bookshelf. (2024-02-15). [Link]

-

Sulindac Sulfide, but Not Sulindac Sulfone, Inhibits Colorectal Cancer Growth - PMC - NIH. [Link]

-

The metabolism of sulindac enhances its scavenging activity against reactive oxygen and nitrogen species - PubMed. [Link]

-

Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed. [Link]

-

Sulindac Sulfide-induced Apoptosis Involves Death Receptor 5 and the Caspase 8-dependent Pathway in Human Colon and Prostate Cancer Cells1 - AACR Journals. [Link]

-

The disposition of sulindac - PubMed. [Link]

-

Identification of the biologically active form of sulindac - PubMed. [Link]

-

Sulindac sulfide-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway in human colon and prostate cancer cells - PubMed. [Link]

-

Sulindac Sulfone Inhibits K-ras-dependent Cyclooxygenase-2 Expression in Human Colon Cancer Cells1 - AACR Journals. [Link]

-

Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats - MDPI. (2023-01-20). [Link]

-

Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC. [Link]

-

Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC - NIH. [Link]

-

Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer - Frontiers. [Link]

-

Chemopreventive Efficacy of Sulindac Sulfone as a Selective Apoptotic Antineoplastic Drug in Human Head and Neck Squamous Cell Carcinoma Cell Lines: A Systematic Review - NIH. (2024-01-05). [Link]

-

Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold | Journal of Medicinal Chemistry - ACS Publications. (2012-01-20). [Link]

-

Apoptosis Primarily Accounts for the Growth-inhibitory Properties of Sulindac Metabolites and Involves a Mechanism That - AACR Journals. [Link]

-

Sulindac Monograph for Professionals - Drugs.com. (2024-06-10). [Link]

-

Sulindac Enhances the Killing of Cancer Cells Exposed to Oxidative Stress - PMC - NIH. (2009-06-05). [Link]

-

Sulindac induces apoptosis, inhibits proliferation and activates caspase-3 in Hep G2 cells. [Link]

-

Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PubMed. [Link]

-

Sulindac Sulfide | C20H17FO2S | CID 5352624 - PubChem - NIH. [Link]

-

Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PubMed Central. [Link]

-

Lindac | 200 mg | Tablet | লিনডাক ২০০ মি.গ্রা. ট্যাবলেট | Popular Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx. [Link]

-

Nonsteroidal anti-inflammatory effect of sulindac sulfoxide and sulfide on gastric mucosa - PubMed. [Link]

-

Antineoplastic Drugs Sulindac Sulfide and Sulfone Inhibit Cell Growth by Inducing Apoptosis1 - AACR Journals. [Link]

-

Sulindac: Uses, Side Effects & Dosage | Healio. [Link]

-

Pharmacology of Sulindac (Clinoril) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect - YouTube. (2024-12-13). [Link]

-

Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC - NIH. [Link]

-

The sulfide metabolite of sulindac prevents tumors and restores enterocyte apoptosis in a murine model of familial adenomatous polyposis - PubMed. [Link]

-

Sulindac sulfide, but not sulindac sulfone, inhibits colorectal cancer growth - PubMed - NIH. [Link]

Sources

- 1. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 2. Lindac | 200 mg | Tablet | লিনডাক ২০০ মি.গ্রা. ট্যাবলেট | Popular Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulindac Sulfide, but Not Sulindac Sulfone, Inhibits Colorectal Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemopreventive Efficacy of Sulindac Sulfone as a Selective Apoptotic Antineoplastic Drug in Human Head and Neck Squamous Cell Carcinoma Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Sulindac sulfide-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway in human colon and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of trans-Sulindac

Introduction: Sulindac and the Significance of Geometric Isomerism

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class, widely recognized for its efficacy in treating acute and chronic inflammatory conditions such as arthritis.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and metabolized in the body into its pharmacologically active sulfide metabolite.[3][4][5] This biotransformation, involving reduction of the sulfoxide group, is central to its therapeutic action and contributes to a reduced incidence of gastrointestinal side effects compared to some other NSAIDs.[1][4]

The chemical structure of Sulindac features a benzylidene double bond, which gives rise to geometric isomers: the (Z)-isomer and the (E)-isomer. The therapeutically active and commercially available form is the (Z)-isomer.[6] The (E)-isomer, often referred to as trans-Sulindac, is typically considered a process-related impurity.[7][8] Understanding the synthesis of the primary (Z)-isomer is fundamental to controlling the formation of and purifying the desired isomeric form. This guide provides a comprehensive protocol for the synthesis of Sulindac, with a focus on the final oxidation step, followed by robust purification and analytical methods to isolate and characterize the target molecule.

Part 1: Multi-Step Synthesis of the Sulindac Core Structure

The synthesis of Sulindac is a multi-step process that builds the indene acetic acid core, followed by condensation and a critical oxidation step. The following protocol outlines a common and effective pathway.

Logical Workflow for Sulindac Synthesis

The overall synthetic strategy involves constructing a key intermediate, 5-fluoro-2-methyl-3-indanone, which is then functionalized with the acetic acid side chain. This is followed by a condensation reaction to attach the substituted benzylidene group, creating the sulfide precursor, which is finally oxidized to yield Sulindac.

Sources

- 1. Sulindac - Wikipedia [en.wikipedia.org]

- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 4. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | C20H17FO3S | CID 1548885 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: The Dichotomous Pharmacology of trans-Sulindac: Elucidating COX-Dependent and COX-Independent Mechanisms of Action

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been recognized for its anti-inflammatory properties, classically attributed to the inhibition of cyclooxygenase (COX) enzymes. However, a compelling body of evidence, particularly in the context of cancer chemoprevention, has unveiled a sophisticated network of COX-independent activities that contribute significantly to its therapeutic profile. This technical guide provides a detailed exploration of the dual mechanisms of Sulindac, delineating its canonical COX-dependent anti-inflammatory pathway from its multifaceted COX-independent anti-neoplastic pathways. We will dissect the molecular interactions, detail robust experimental protocols for their investigation, and present the causal logic behind these methodologies to equip researchers with the knowledge to explore and leverage Sulindac's unique pharmacological landscape.

Introduction: The Metabolic Activation and Dual Identity of Sulindac

Sulindac is an indene-acetic acid derivative administered as an inactive prodrug.[1][2] In vivo, it undergoes metabolic transformation into two principal metabolites that possess distinct biological activities.[3]

-

Sulindac Sulfide: Formed by reversible reduction, this is the primary active metabolite responsible for the drug's anti-inflammatory effects. It is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][4]

-

Sulindac Sulfone (Exisulind): Generated through irreversible oxidation, this metabolite lacks significant COX inhibitory activity.[3][5] Despite this, both the sulfide and sulfone metabolites exhibit potent anti-neoplastic properties, a finding that catalyzed the investigation into COX-independent mechanisms.[3][5][6]

This metabolic dichotomy is central to understanding Sulindac's broad spectrum of action, from inflammation control to cancer chemoprevention.

Caption: Metabolism of Sulindac into its key bioactive metabolites.

The Canonical Pathway: COX-Dependent Inhibition of Prostaglandin Synthesis

The foundational mechanism of Sulindac's anti-inflammatory action lies in the ability of its sulfide metabolite to inhibit COX enzymes.[7] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Sulindac sulfide acts as a non-selective inhibitor of both COX-1, the constitutively expressed isoform involved in homeostatic functions, and COX-2, the isoform induced during inflammation.[2] By blocking this pathway, Sulindac effectively reduces the production of pro-inflammatory prostaglandins.

Quantitative Data: Inhibitory Activity of Sulindac Sulfide

| Metabolite | Target | Inhibition Constant (Ki) |

| Sulindac Sulfide | COX-1 | 1.02 µM |

| Sulindac Sulfide | COX-2 | 10.43 µM |

| Sulindac Sulfide Amide (SSA) | COX-1 | 81.6 µM[8] |

| Sulindac Sulfide Amide (SSA) | COX-2 | >200 µM[8] |

This table highlights the potent, non-selective COX inhibition by Sulindac Sulfide, whereas rationally designed derivatives like SSA demonstrate significantly reduced COX activity, making them useful tools for studying COX-independent effects.[8]

Caption: The COX-dependent anti-inflammatory pathway of Sulindac Sulfide.

Experimental Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)

This protocol provides a robust method for quantifying the inhibitory potential of compounds against COX-1 and COX-2.

Causality: The assay measures the peroxidase activity of COX. The oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) by the hydroperoxide product of the COX reaction produces a colored product, the formation of which is monitored spectrophotometrically. A reduction in color development in the presence of the test compound indicates COX inhibition.

Step-by-Step Methodology: (Adapted from Cayman Chemical COX Activity Assay Kit)[9]

-

Reagent Preparation: Prepare 1X Assay Buffer, Heme cofactor, and solutions of ovine COX-1 or human recombinant COX-2 enzyme according to the manufacturer's instructions. Keep enzymes on ice.

-

Plate Setup: In a 96-well plate, add reagents in the following order:

-

150 µL of 1X Assay Buffer.

-

10 µL of Heme.

-

10 µL of enzyme solution (COX-1 or COX-2).

-

10 µL of the test compound (e.g., Sulindac Sulfide) diluted in DMSO, or DMSO alone for control wells.

-

-

Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of Arachidonic Acid solution to each well to initiate the reaction.

-

Detection: Immediately add 10 µL of the Colorimetric Substrate (TMPD).

-

Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm using a plate reader.

-

Analysis: Compare the absorbance of wells containing the inhibitor to control wells to calculate the percent inhibition. IC50 values can be determined by testing a range of inhibitor concentrations.

COX-Independent Pathways: The Anti-Cancer Mechanism

The discovery that Sulindac's anti-neoplastic effects are not solely reliant on COX inhibition has opened new avenues for cancer chemoprevention.[6][10][11] Several key COX-independent pathways have been identified.

Inhibition of cGMP Phosphodiesterase (PDE) and Activation of PKG Signaling

A primary COX-independent mechanism involves the inhibition of cyclic guanosine monophosphate (cGMP)-degrading phosphodiesterases (PDEs), particularly PDE5.[10][12][13]

Mechanism:

-

Sulindac sulfide and sulfone inhibit PDE enzymes (notably PDE5, which is often overexpressed in tumor cells) at concentrations that correlate with cancer cell growth inhibition.[8][12]

-

PDE inhibition leads to an accumulation of intracellular cGMP.[10][14][15]

-

Elevated cGMP levels activate cGMP-dependent Protein Kinase (PKG).[8][10][14]

-

PKG activation triggers downstream signaling cascades that promote apoptosis and inhibit cell proliferation.[5][8]

This pathway appears to be selective for neoplastic cells, as normal cells often rely on different PDE isozymes and are less sensitive to Sulindac-induced apoptosis.[10][14]

Suppression of Wnt/β-Catenin Signaling

The aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[16] Sulindac metabolites can effectively suppress this oncogenic signaling cascade.

Mechanism: This pathway is intricately linked to cGMP/PKG signaling but may also involve direct interactions.

-

PKG-Mediated Suppression: Activated PKG can phosphorylate β-catenin, marking it for degradation. This reduces total and nuclear β-catenin levels.[13][17]

-

Transcriptional Repression: By reducing nuclear β-catenin, Sulindac prevents its complex formation with TCF/LEF transcription factors, thereby inhibiting the expression of critical target genes like Cyclin D1 (promotes cell cycle progression) and Survivin (inhibits apoptosis).[10][11][12][14]

-

Direct Dvl Inhibition: Evidence suggests Sulindac can also bind directly to the PDZ domain of the Dishevelled (Dvl) protein, a key upstream component that relays the Wnt signal, thereby blocking the pathway at a higher level.[18]

Inhibition of Ras Signaling

The Ras family of small GTPases are critical proto-oncogenes frequently mutated in cancer. Sulindac sulfide has been shown to directly interfere with Ras signaling.

Mechanism:

-

Direct Binding: Sulindac sulfide can bind directly and non-covalently to the p21ras protein.[19]

-

Disruption of Protein-Protein Interactions: This binding impairs the interaction of Ras with its primary downstream effector, Raf-1 kinase.[19][20]

-

Inhibition of Downstream Kinases: By blocking the Ras/Raf interaction, Sulindac sulfide prevents the activation of the downstream MEK/ERK (MAPK) signaling cascade, which is crucial for malignant transformation and cell proliferation.[21][22]

Caption: Overview of Sulindac's COX-independent anti-cancer signaling pathways.

Experimental Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This dual-staining flow cytometry method is the gold standard for quantitatively distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Step-by-Step Methodology: (Adapted from BD Pharmingen protocol)[23]

-

Cell Culture and Treatment: Plate cells (e.g., HT-29 colon cancer cells) and treat with Sulindac (e.g., 150 µM) or vehicle (DMSO) for a specified time (e.g., 48-72 hours).

-

Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Gating: Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

-

Quantification: Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.

-

Lower-left quadrant (Annexin V-/PI-): Live cells.

-

Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells.

-

Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

-

-

Experimental Protocol 3: Western Blotting for Pathway Modulation

This technique is essential for validating the modulation of key signaling proteins downstream of Sulindac treatment.

Causality: Western blotting uses SDS-PAGE to separate proteins by molecular weight. These proteins are then transferred to a membrane and probed with primary antibodies specific to the target protein (e.g., β-catenin, phospho-ERK, cleaved caspase-3). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to produce a signal that can be captured, allowing for semi-quantitative analysis of protein levels.

Step-by-Step Methodology:

-